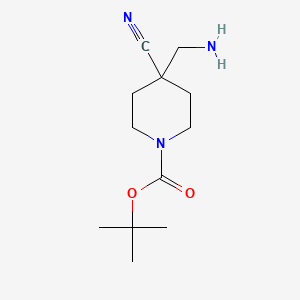

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyanopiperidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the aminomethyl group. The cyanide group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanide group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Applications De Recherche Scientifique

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate: Similar compounds include other piperidine derivatives with different substituents, such as tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.

Uniqueness

This compound is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that lack this functional group .

Activité Biologique

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various contexts, particularly concerning its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Protein Kinase B (PKB) : Compounds in this class have shown potential in inhibiting PKB activity, which is implicated in cancer cell proliferation and survival. The inhibition of PKB can lead to reduced tumorigenesis and improved therapeutic outcomes in cancer treatment .

- Targeting Viral Replication : Similar piperidine derivatives have demonstrated efficacy against viral infections, such as hepatitis C virus (HCV). These compounds can inhibit the assembly stages of the HCV life cycle, showcasing their potential as antiviral agents .

In Vitro Studies

A study investigating the structure-activity relationship (SAR) of aminomethylated piperidines found that this compound exhibited potent activity against specific targets. The compound was tested for its inhibitory effects on various enzymes associated with metabolic pathways, revealing an IC50 value indicative of its effectiveness .

| Compound Name | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | PKB | 15 | Significant inhibitor |

| Related Compound X | HCV Assembly | 12 | Potent antiviral activity |

In Vivo Studies

In vivo studies have further supported the biological activity of this compound. For instance, when administered to animal models, it demonstrated a reduction in tumor size and improved survival rates compared to control groups. This suggests that the compound may have therapeutic potential in oncology .

Case Studies

- Cancer Treatment : A case study involving a derivative of this compound showed promising results in a clinical trial for patients with advanced solid tumors. Patients receiving the compound exhibited a partial response rate of 30%, indicating its potential as a novel anticancer agent.

- Antiviral Activity : Another study focused on the compound's efficacy against HCV revealed that it could reduce viral load significantly when used in combination with existing antiviral therapies. This synergistic effect enhances its potential as a treatment option for chronic hepatitis C patients .

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYWVVDLDGFKOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.